D-(+)-2-Phosphoglyceric Acid Sodium Hydrate
Description
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is a sodium salt form of D-(+)-2-phosphoglyceric acid, which is an intermediate in the glycolysis metabolic pathway. This compound is often used in scientific research due to its involvement in metabolic processes and its utility in various biochemical assays.
Properties
IUPAC Name |
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPEWUYSSUSOD-QYUNTSNKSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Na3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724567 | |
| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70195-25-4 | |
| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction involves nucleophilic attack by glycerate on trimetaphosphate, forming 2-phosphoglycerate (2-PGA) and 3-phosphoglycerate (3-PGA). Key parameters include:
| Parameter | Optimal Value | Yield (Combined 2-PGA + 3-PGA) |
|---|---|---|
| pH | 11.2–11.8 | 40% |
| Glyceric acid | 0.05 M | — |
| Trimetaphosphate | 0.5 M | — |
| Temperature | 25°C | — |
| Reaction time | 12–24 hours | — |
Deuterated studies confirmed stereospecific phosphorylation, with ²H-NMR showing preferential formation of the D-isomer. Post-reaction purification involves lyophilization and ion-exchange chromatography to isolate the sodium salt hydrate.
Chemical Phosphorylation via Acidic Hydrolysis
Chemical synthesis routes often begin with dialkyl phosphonates, which are hydrolyzed to phosphonic acids. For D-(+)-2-phosphoglyceric acid, diethyl D-2-phosphoglycerate serves as a precursor.
Hydrolysis with Concentrated HCl
The most widely used method involves refluxing diethyl phosphonate with 12 M HCl for 4–8 hours:
Reaction equation :
| Condition | Value | Outcome |
|---|---|---|
| HCl concentration | 12 M | Complete ester hydrolysis |
| Temperature | 110°C (reflux) | 85–90% conversion |
| Workup | Lyophilization | Sodium salt formation via NaOH neutralization |
This method produces hygroscopic sodium salts, requiring storage at 2–8°C under anhydrous conditions.
Alternative: Bromotrimethylsilane (TMSBr) Method
For acid-sensitive derivatives, TMSBr in anhydrous solvents (e.g., CH₂Cl₂) achieves selective dealkylation at room temperature:
Advantages :
-
Mild conditions (25°C, 1–2 hours).
-
Compatible with functionalized substrates.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and reproducibility. A scaled-up protocol involves:
-
Batch Reactor Setup :
-
Precipitation and Crystallization :
-
Quality Control :
Scalability Challenges :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic (Trimetaphosphate) | 40% | ≥90% | Moderate | High |
| HCl Hydrolysis | 85% | ≥75% | High | Low |
| TMSBr Dealkylation | 75% | ≥95% | Low | Very high |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phosphoglyceric acid.
Reduction: It can be reduced to glyceric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Phosphoglyceric acid.
Reduction: Glyceric acid.
Substitution: Various substituted glyceric acid derivatives depending on the reagent used.
Scientific Research Applications
Role in Enzymatic Reactions
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate serves as a substrate for various enzymes, particularly in glycolysis and gluconeogenesis pathways. It is involved in the conversion of phosphoglycerate to pyruvate, which is crucial for energy production in cells.
Case Study: Enzyme Kinetics
In a study examining the kinetics of phosphoglycerate mutase, researchers utilized this compound to assess enzyme efficiency under varying substrate concentrations. The results indicated a Michaelis-Menten kinetic profile, suggesting that this compound is a vital substrate for studying enzyme catalysis and regulation .
Metabolic Studies
This compound is instrumental in metabolic research, particularly in understanding carbohydrate metabolism and its implications in diseases such as diabetes and cancer.
Case Study: Metabolic Pathway Analysis
A comprehensive analysis of metabolic pathways involving this compound revealed its role in the regulation of glycolytic flux. Researchers found that alterations in the concentration of this compound could significantly impact glucose metabolism, highlighting its importance as a metabolic marker .
Biochemical Reagent
This compound is frequently used as a biochemical reagent for various laboratory applications, including:
- Buffering agent : It helps maintain pH levels during enzymatic reactions.
- Standard reference material : Used in chromatography and mass spectrometry for method validation.
Data Table: Comparison of Applications
| Application | Description | Example Use Case |
|---|---|---|
| Enzymatic Reactions | Serves as a substrate for enzymes in glycolysis and gluconeogenesis | Kinetic studies on phosphoglycerate mutase |
| Metabolic Studies | Analyzes carbohydrate metabolism and disease implications | Investigating glucose metabolism in cancer cells |
| Biochemical Reagent | Acts as a buffering agent and standard reference material | Chromatography method validation |
Research on Disease Mechanisms
Recent studies have highlighted the role of this compound in understanding disease mechanisms. Its involvement in metabolic dysregulation has been linked to conditions such as obesity and metabolic syndrome.
Case Study: Obesity Research
In obesity research, scientists have utilized this compound to investigate how altered phosphoglycerate levels affect insulin sensitivity. The findings suggested that increased levels of this compound correlate with improved insulin responses, indicating potential therapeutic implications .
Mechanism of Action
The mechanism of action of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate involves its role as an intermediate in the glycolysis pathway. It is converted to phosphoenolpyruvate by the enzyme enolase. This conversion is crucial for the subsequent production of adenosine triphosphate (ATP) in the glycolytic pathway. The compound interacts with various enzymes and proteins, facilitating the transfer of phosphate groups and the generation of energy.
Comparison with Similar Compounds
3-Phosphoglyceric Acid: Another intermediate in glycolysis, differing by the position of the phosphate group.
Glyceric Acid: The non-phosphorylated form of the compound.
Phosphoenolpyruvate: The next intermediate in the glycolysis pathway after D-(+)-2-Phosphoglyceric Acid Sodium Hydrate.
Uniqueness: this compound is unique due to its specific role in the glycolysis pathway and its ability to be converted to phosphoenolpyruvate, a high-energy compound crucial for ATP production. Its sodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications.
Biological Activity
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate (2-PGA) is an important biochemical compound that plays a crucial role in various metabolic pathways, particularly glycolysis and gluconeogenesis. This article delves into the biological activity of 2-PGA, exploring its mechanisms, enzymatic interactions, and potential applications in research and medicine.
- Chemical Formula : C₃H₇O₇P
- Molecular Weight : 186.0572 g/mol
- IUPAC Name : 3-hydroxy-2-(phosphonooxy)propanoic acid
- CAS Registry Number : 2553-59-5
2-PGA is a weakly basic compound that exists in all living organisms, functioning as an intermediate in glycolysis. It is produced from 3-phosphoglycerate (3-PGA) through the action of phosphoglycerate mutase (PGM), which catalyzes the interconversion of these two substrates .
Role in Metabolism
2-PGA serves as a substrate for several key enzymes involved in metabolic pathways:
- Glycolysis : In the glycolytic pathway, 2-PGA is converted to phosphoenolpyruvate (PEP) by enolase. This step is critical for the eventual production of ATP and pyruvate from glucose .
- Gluconeogenesis : Conversely, during gluconeogenesis, 2-PGA can be synthesized from PEP, demonstrating its dual role in energy metabolism depending on cellular conditions .
Enzymatic Interactions
The enzymatic activity involving 2-PGA is highly dependent on metal ions, particularly manganese (Mn²⁺). PGM requires Mn²⁺ for its catalytic function, highlighting the importance of metal cofactors in enzyme activity. The presence of Mn²⁺ facilitates the transfer of phosphate groups during the conversion processes involving 2-PGA .
Case Study 1: Glycolytic Regulation
In a study examining the metabolic response of Bacillus stearothermophilus, researchers demonstrated that PGM activity is sensitive to pH changes and Mn²⁺ concentration. This sensitivity affects the levels of 2-PGA and subsequently impacts glycolytic flux during spore formation and germination .
Case Study 2: Cancer Metabolism
Recent proteogenomic studies have revealed that alterations in glycolytic intermediates, including 2-PGA, are significant in cancer metabolism. In glioblastoma samples, increased levels of glycolytic enzymes were associated with aggressive tumor behavior, suggesting that targeting these pathways could be a therapeutic strategy .
Research Findings
Research has shown that manipulating levels of 2-PGA can influence cellular metabolism:
- Metabolic Engineering : Engineering microbial strains to enhance 2-PGA production has been explored for biofuel production. By optimizing pathways involving 2-PGA, researchers aim to improve yields of ethanol and other metabolites .
- Biomarker Potential : The detection of 2-PGA in various biological samples indicates its potential as a biomarker for dietary intake or metabolic disorders .
Summary Table of Biological Activity
| Activity | Description |
|---|---|
| Glycolysis | Intermediate leading to ATP production via conversion to PEP |
| Gluconeogenesis | Synthesized from PEP; crucial for glucose homeostasis |
| Enzymatic Requirement | Requires Mn²⁺ for PGM activity; sensitive to pH fluctuations |
| Cancer Metabolism | Altered levels linked to aggressive tumor behavior |
| Biomarker Potential | Detected in various biological samples; indicates dietary intake |
Q & A
Q. What is the role of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate in glycolysis, and how is it experimentally quantified?
D-(+)-2-Phosphoglyceric Acid (2-PGA) serves as an intermediate in glycolysis, where it is converted to phosphoenolpyruvate (PEP) via the enzyme enolase. To quantify 2-PGA in enzymatic assays, researchers employ colorimetric or fluorometric methods. For example, Sigma-Aldrich’s MAK424 kit uses 2-PGA as a substrate to measure phosphoglycerate mutase (PGAM) activity by coupling the reaction to NADH oxidation, which is monitored at 340 nm . Buffer conditions (pH 7.4, 25°C) and enzyme concentrations must be optimized to ensure accurate kinetic measurements.
Q. How should this compound be stored to maintain stability?
The compound is hygroscopic and should be stored at -20°C in airtight containers to prevent degradation. Reconstitution in deionized water is recommended for short-term use, with pH adjustment to 7.4 using NaOH to mimic physiological conditions . Long-term stability studies suggest lyophilization as a preservation method for anhydrous forms .
Q. What analytical methods are used to confirm the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is standard for purity assessment. Structural confirmation relies on nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight verification (C₃H₇Na₂O₈P, 248.04 g/mol) . Researchers should cross-reference CAS 70195-25-4 for batch-specific data .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in reported kinetic parameters for phosphoglycerate mutase (PGAM) using 2-PGA?
Discrepancies in PGAM kinetics (e.g., Km values) often arise from assay conditions. To address this:
- Standardize buffer composition (e.g., 56 mM 2-PGA, pH 7.4) .
- Control temperature (25°C vs. 37°C) and ionic strength, as Na⁺/K⁺ ions affect enzyme activity .
- Use coupled assays with enolase and pyruvate kinase to regenerate ATP and validate reversibility of the 2-PGA/3-PGA interconversion .
- Perform Michaelis-Menten analysis with triplicate measurements to reduce variability .
Q. What experimental strategies are effective for studying 2-PGA’s role in metabolic diseases like uremic sarcopenia?
In disease models, 2-PGA accumulates due to dysregulated glycolysis. Key approaches include:
- Metabolomic profiling : LC-MS/MS to quantify 2-PGA levels in muscle tissue or serum .
- Isotope tracing : Use ¹³C-labeled glucose to track 2-PGA flux in glycolysis and the pentose phosphate pathway (PPP) .
- Enzyme inhibition : Apply PGAM inhibitors (e.g., MJE3) to assess 2-PGA’s impact on redox balance (e.g., GSH/GSSG ratios) .
Q. How can 2-PGA be utilized in ATP regeneration systems for in vitro enzymatic cascades?
2-PGA is a precursor in ATP regeneration via the enolase-pyruvate kinase pathway. Experimental steps:
- Combine 2-PGA with enolase to generate PEP.
- Add pyruvate kinase and ADP to produce ATP, monitoring ADP/ATP ratios via luciferase assays .
- Optimize molar ratios (2-PGA:ADP = 2:1) and Mg²⁺ concentrations (5–10 mM) to maximize yield .
Methodological Considerations
Q. What are the critical controls for validating 2-PGA-specific activity in enzyme assays?
Q. How does stereochemistry (D vs. L isoforms) of 2-PGA affect experimental outcomes?
PGAM exhibits strict stereospecificity for the D-isomer. Contamination with L-2-PGA (e.g., from racemic mixtures) can reduce apparent enzyme activity. Verify enantiomeric purity via chiral HPLC or enzymatic assays using D-2-PGA-specific dehydrogenases .
Data Contradiction Analysis
Q. Why do studies report conflicting roles of 2-PGA in redox balance?
While 2-PGA is primarily a glycolytic intermediate, its accumulation in hypoxia may shunt carbon into the PPP, increasing NADPH production. Discrepancies arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
